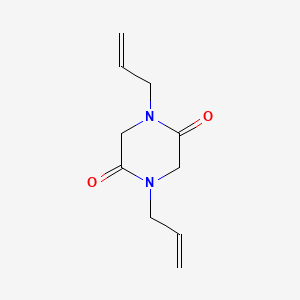

1,4-Diallylpiperazine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Diallylpiperazine-2,5-dione is a heterocyclic organic compound that features a piperazine ring with two allyl groups attached at the 1 and 4 positions and two keto groups at the 2 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation involves treating glycine anhydride with sodium hydride in N,N-dimethylformamide, followed by the addition of allyl bromide . The reaction conditions typically involve room temperature and a reaction time of several hours.

Industrial Production Methods

While specific industrial production methods for 1,4-diallylpiperazine-2,5-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Substitution Reactions

The allyl groups and carbonyls enable various substitution mechanisms:

-

Nucleophilic substitution : Allyl groups can act as leaving groups in reactions with nucleophiles (e.g., amines, thiols).

-

Electrophilic addition : Carbonyl groups undergo reactions such as Michael additions or aldol condensations with suitable electrophiles.

In a study on 1,4-dibromo-2,5-piperazinedione (a related compound), photoinduced radical addition with alkenes yielded 1:1 and 1:2 adducts, suggesting similar reactivity for allylated derivatives .

Ring-Opening and Related Transformations

While 1,4-Diallylpiperazine-2,5-dione is stable under standard conditions, extreme conditions may induce ring-opening:

-

Hydrolysis : Under acidic/basic conditions, the piperazine ring can open to form dipeptide precursors.

-

Reduction : Carbonyl groups may undergo catalytic hydrogenation to form secondary amines.

For example, Raney-Ni catalysis was used to reduce pyridinium salts to piperidines in related systems , indicating potential for analogous transformations.

Biological Activity and Reactivity Links

The compound’s functional groups influence its biological properties:

-

Antioxidative activity : Substituted piperazine-2,5-diones (e.g., compound 9r ) stabilize mitochondrial membrane potential and reduce ROS production, linked to their electron-deficient carbonyl groups .

-

Antiviral potential : Analogous diketopiperazines inhibit neuraminidase via interactions with Arg371 and Thr439 residues, driven by substituent positioning .

Analytical and Purification Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | ~198.24 g/mol | |

| Stability | Stable under standard conditions | |

| Purification | HPLC, TLC | |

| Spectral analysis | IR, NMR (e.g., allyl proton signals) |

This compound’s reactivity profile highlights its versatility in organic synthesis and therapeutic applications. Further studies on substituent effects and catalytic methods could expand its utility.

Wissenschaftliche Forschungsanwendungen

Antioxidative Properties

Recent studies have highlighted the antioxidative capabilities of 1,4-diallylpiperazine-2,5-dione derivatives. These compounds demonstrate the ability to protect cells from oxidative stress by stabilizing mitochondrial membranes and reducing the production of reactive oxygen species (ROS). This mechanism is primarily mediated through the activation of the IL-6/Nrf2 signaling pathway, which plays a crucial role in promoting cell survival and mitigating apoptosis .

Table 1: Antioxidative Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 25 | Stabilizes mitochondrial membranes |

| Compound B | 30 | Reduces ROS production |

| Compound C | 20 | Activates IL-6/Nrf2 pathway |

Potential Therapeutic Uses

The compound has been investigated for its potential in treating various diseases associated with oxidative stress, including neurodegenerative disorders. In vitro studies have shown that certain derivatives can effectively protect neuronal cells from hydrogen peroxide-induced damage, suggesting their applicability in neuroprotection .

Inhibition of Enzymatic Activity

Some derivatives of this compound have been evaluated for their inhibitory effects on alpha-glucosidases. These enzymes are crucial in carbohydrate metabolism, and their inhibition can lead to therapeutic benefits for conditions like diabetes. For instance, specific derivatives showed selectivity towards alpha-glucosidase over beta-glucosidase, indicating a potential for developing diabetes medications .

Table 2: Enzyme Inhibition Activity of Derivatives

| Compound | Alpha-Glucosidase Inhibition (K(I) µM) | Beta-Glucosidase Inhibition (K(I) µM) |

|---|---|---|

| Compound X | 5 | >500 |

| Compound Y | 10 | >500 |

| Compound Z | 15 | >500 |

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various derivatives of this compound on SH-SY5Y neuronal cells exposed to oxidative stress, it was found that these compounds significantly reduced cell death and improved cell viability compared to controls. The most active compound demonstrated an IC50 value of approximately 20 µM against oxidative stress-induced apoptosis .

Case Study 2: Antitumor Activity

Another study explored the antitumor properties of piperazine derivatives related to this compound. The results indicated that these compounds could inhibit tumor growth in xenograft models without significant toxicity. The mechanism involved the induction of cell cycle arrest and apoptosis in cancer cells .

Wirkmechanismus

The antioxidative effects of 1,4-diallylpiperazine-2,5-dione derivatives are primarily due to their ability to stabilize mitochondrial membranes and reduce the production of reactive oxygen species. This is achieved through the activation of the IL-6/Nrf2 pathway, which promotes cell survival and reduces apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4-Dibenzylpiperazine-2,5-dione

- 1,4-Diphenylpiperazine-2,5-dione

- 1,4-Diacetylpiperazine-2,5-dione

Uniqueness

1,4-Diallylpiperazine-2,5-dione is unique due to the presence of allyl groups, which provide additional reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may have different substituents, such as benzyl or phenyl groups, which can alter their chemical and biological properties .

Biologische Aktivität

1,4-Diallylpiperazine-2,5-dione (DAPD) is a diketopiperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of DAPD, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is a cyclic compound formed from the piperazine framework with two allyl groups attached at the 1 and 4 positions. The diketopiperazine structure contributes to its stability and reactivity.

Synthesis Methods:

The synthesis of DAPD typically involves:

- Condensation Reactions: The reaction of piperazine with allyl halides under basic conditions.

- Cyclization: Formation of the diketopiperazine ring through intramolecular cyclization.

1. Neuroprotective Effects

Research indicates that DAPD exhibits neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress-induced damage. This activity is attributed to its antioxidant properties and its role in modulating neuroinflammatory pathways .

2. Antimicrobial Activity

DAPD has been investigated for its antimicrobial potential against various pathogens. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

3. Anticancer Properties

In vitro studies have shown that DAPD can induce apoptosis in cancer cell lines. The compound appears to interfere with cell cycle progression and promote programmed cell death through mitochondrial pathways .

The biological activity of DAPD can be attributed to several mechanisms:

- Enzyme Inhibition: DAPD interacts with specific enzymes involved in cellular signaling pathways, altering their activity.

- Receptor Modulation: The compound may bind to various receptors, influencing neurotransmitter release and cellular responses.

- Oxidative Stress Reduction: By scavenging free radicals, DAPD reduces oxidative stress in cells, contributing to its neuroprotective effects.

Case Studies and Research Findings

-

Neuroprotection Study:

- Researchers conducted experiments on neuronal cultures exposed to oxidative stress. DAPD treatment resulted in a significant decrease in cell death compared to untreated controls.

-

Antimicrobial Testing:

- A series of assays were performed against common bacterial strains, revealing that DAPD exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Cancer Cell Line Analysis:

- In studies involving breast cancer cell lines, DAPD treatment led to increased levels of apoptotic markers and decreased viability after 48 hours of exposure.

Comparative Data Table

Eigenschaften

IUPAC Name |

1,4-bis(prop-2-enyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-5-11-7-10(14)12(6-4-2)8-9(11)13/h3-4H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEDOZAYBZZGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(=O)N(CC1=O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.